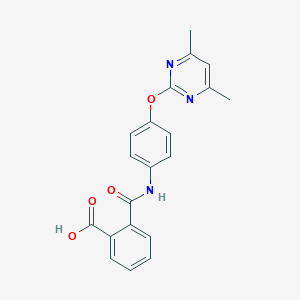![molecular formula C19H16N4O B255451 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has been studied extensively in the field of medicinal chemistry. It has been found to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Mecanismo De Acción
The mechanism of action of 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor properties, the compound has also been found to possess antiviral and antibacterial activities. It has been shown to inhibit the replication of the hepatitis B virus and the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one in lab experiments is its broad range of biological activities. This makes it a useful compound for studying various diseases and conditions. However, one limitation is that the compound may have toxic effects on certain cell types, which can complicate experiments.
Direcciones Futuras
There are several future directions for research on 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one. One area of interest is the development of new cancer therapies based on the compound. Additionally, further studies are needed to understand the compound's mechanism of action and to identify potential targets for drug development. Finally, more research is needed to explore the compound's potential as an antiviral and antibacterial agent.
Métodos De Síntesis
The synthesis of 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the reaction of 2-amino-1-naphthol with ethyl 2-(chloromethyl)quinazoline-4-carboxylate in the presence of triethylamine and acetic acid. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its antitumor properties. It has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. Additionally, it has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Nombre del producto |
9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
|---|---|
Fórmula molecular |
C19H16N4O |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
9-naphthalen-1-yl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H16N4O/c24-16-10-4-9-15-17(16)18(23-19(22-15)20-11-21-23)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11,18H,4,9-10H2,(H,20,21,22) |
Clave InChI |
WEMZOTRQIMNYBC-UHFFFAOYSA-N |
SMILES isomérico |
C1CC2=C(C(N3C(=N2)N=CN3)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
SMILES |
C1CC2=C(C(N3C(=N2)N=CN3)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
SMILES canónico |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)

![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)


![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)

![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)

![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)
